molecular formula C18H17FN2O4S B2784824 4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034333-40-7

4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2784824
CAS No.: 2034333-40-7
M. Wt: 376.4
InChI Key: OLOWLPYKMPZAHG-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
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Biological Activity

4-Ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure with several functional groups, which contribute to its biological activity. The key components include:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Fluoro group : May increase potency and selectivity.
  • Furan and pyridine rings : Contribute to the interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
    • The mechanism involves inhibition of protein synthesis pathways, nucleic acid synthesis, and peptidoglycan production, which are critical for bacterial growth and survival .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. It has been observed to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .
    • The structural components, particularly the furan and pyridine moieties, are believed to play a crucial role in modulating the activity of these enzymes.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus epidermidis. The results indicated:

  • Biofilm Inhibition Concentration (MBIC) : 62.216–124.432 μg/mL.
  • Biofilm Eradication Concentration (MBEC) : 124.432–248.863 μg/mL.
    This study highlighted the compound's potential in combating biofilm-associated infections, which are notoriously difficult to treat .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound demonstrated:

  • IC50 Values : Ranging from 10 to 30 μM against various cancer types.
    The study concluded that the compound's ability to induce cell cycle arrest and apoptosis could make it a candidate for further development in cancer therapy .

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureusMIC: 15.625–125 μM
AntibacterialEscherichia coliMIC: 31.25–62.5 μM
Biofilm InhibitionStaphylococcus epidermidisMBIC: 62.216–124.432 μg/mL; MBEC: 124.432–248.863 μg/mL
AnticancerVarious Cancer Cell LinesIC50: 10–30 μM

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-2-25-18-6-4-15(9-16(18)19)26(22,23)21-11-13-3-5-17(20-10-13)14-7-8-24-12-14/h3-10,12,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOWLPYKMPZAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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